molecular formula C12H10ClNO2 B11878303 1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone

1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone

Cat. No.: B11878303
M. Wt: 235.66 g/mol
InChI Key: KKSVAMQDTLKDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone typically involves the condensation of 2-chloroquinoline derivatives with ethanone. One common method includes the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as silver nanoparticles . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential to inhibit topoisomerase II suggests that it interferes with DNA replication and transcription processes . The pathways involved in its action are still under investigation, but its effects on cellular processes are significant.

Comparison with Similar Compounds

1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

What sets this compound apart is its unique combination of a chloro and methoxy group on the quinoline ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(2-chloro-8-methoxyquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-7(15)9-6-8-4-3-5-10(16-2)11(8)14-12(9)13/h3-6H,1-2H3

InChI Key

KKSVAMQDTLKDLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.